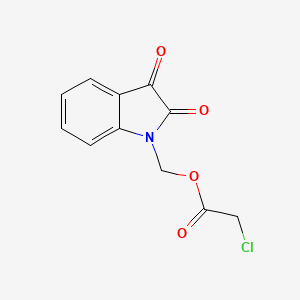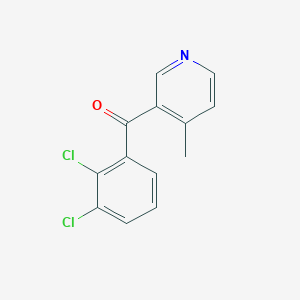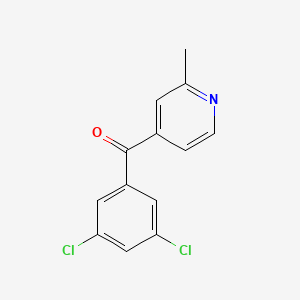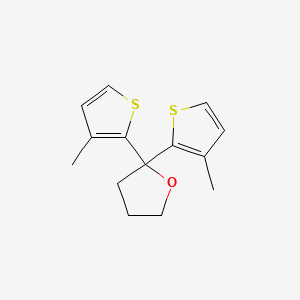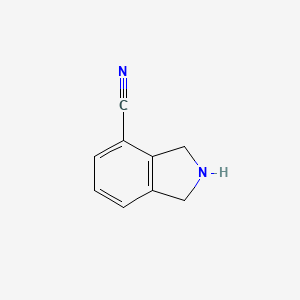
Isoindolina-4-carbonitrilo
Descripción general
Descripción
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Physical And Chemical Properties Analysis
Isoindoline-4-carbonitrile is a colorless crystalline substance that is soluble in organic solvents such as methanol, ethanol, and chloroform.Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Inhibidores de la Dipeptidil Peptidasa-IV
Los derivados de isoindolina se han identificado como potentes inhibidores de la enzima dipeptidil peptidasa-IV (DPP-IV), que es un objetivo para el tratamiento de la diabetes tipo 2. Los estudios han demostrado que ciertos compuestos de isoindolina exhiben alta selectividad y potencia como inhibidores de la DPP-IV, lo que lleva a una actividad antihiperglucémica significativa .
Actividad Biológica: Propiedades Antivirales y Anti-VIH
La investigación indica que los derivados del indol, que comparten una similitud estructural con los compuestos de isoindolina, poseen diversas actividades biológicas, incluidos los efectos antivirales y anti-VIH. Esto sugiere aplicaciones potenciales de la isoindolina-4-carbonitrilo en el desarrollo de nuevos agentes terapéuticos para infecciones virales .
Síntesis Química: Desarrollo de Compuestos Heterocíclicos
La this compound sirve como un intermedio clave en la síntesis de diversos compuestos heterocíclicos. Su reactividad permite la construcción de estructuras moleculares complejas, que son valiosas en la síntesis farmacéutica y la química orgánica .
Ciencia de los Materiales: Aditivos para Polímeros y Materiales Fotocrómicos
Las propiedades estructurales de la this compound la hacen adecuada para su uso en ciencia de los materiales, particularmente en el desarrollo de aditivos para polímeros y materiales fotocrómicos. Su incorporación a los polímeros puede mejorar la durabilidad y la funcionalidad .
Aplicaciones Ambientales: Herbicidas y Colorantes
Los derivados de isoindolina se exploran por su uso en aplicaciones ambientales como herbicidas y colorantes. Su estabilidad química y reactividad les permiten ser efectivos en estos roles, ofreciendo potencialmente opciones más sostenibles .
Investigación Médica: Desarrollo de Agentes Terapéuticos
La this compound se está estudiando por su potencial en la investigación médica, particularmente en el desarrollo de nuevos agentes terapéuticos. Su capacidad de interactuar con varios objetivos biológicos la convierte en una candidata para iniciativas de descubrimiento de fármacos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. Isoindoline-4-carbonitrile, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
The interaction of Isoindoline-4-carbonitrile with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by Isoindoline-4-carbonitrile is the incretin pathway . By inhibiting DPP-IV, Isoindoline-4-carbonitrile prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making Isoindoline-4-carbonitrile a potential therapeutic agent for the treatment of type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of Isoindoline-4-carbonitrile, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . Isoindoline-4-carbonitrile has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that Isoindoline-4-carbonitrile is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .
Result of Action
The molecular and cellular effects of Isoindoline-4-carbonitrile’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, Isoindoline-4-carbonitrile promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of Isoindoline-4-carbonitrile can be influenced by various environmental factors. While specific studies on Isoindoline-4-carbonitrile are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
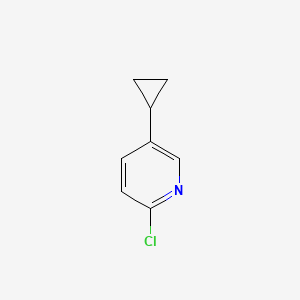
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)
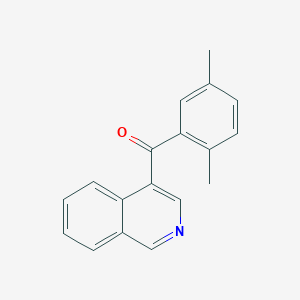
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)
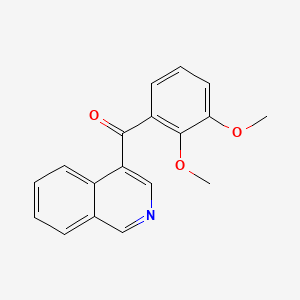

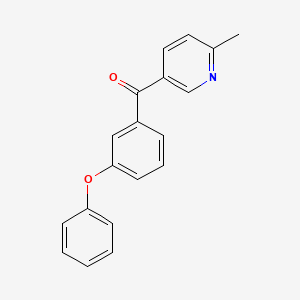
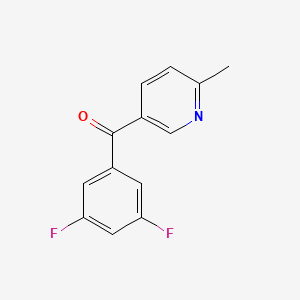
![1-Prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one](/img/structure/B1453158.png)
